
2,4-o-Methylidenepentitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-o-Methylidenepentitol is an organic compound with the chemical formula C6H12O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and exists in two enantiomeric forms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-o-Methylidenepentitol can be synthesized through the hydrogenation of diacetone alcohol. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows:
(CH3)2C(OH)CH2COCH3+H2→(CH3)2C(OH)CH2CH(OH)CH3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-o-Methylidenepentitol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-diketopentane.
Reduction: Formation of 2,4-dimethylpentane.
Substitution: Formation of 2,4-dichloropentane or 2,4-dibromopentane.
Wissenschaftliche Forschungsanwendungen
2,4-o-Methylidenepentitol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein crystallography.
Medicine: Investigated for its potential use as a cryoprotectant in biological samples.
Industry: Utilized in the production of cosmetics, coatings, and hydraulic fluids.
Wirkmechanismus
The mechanism of action of 2,4-o-Methylidenepentitol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. In protein crystallography, it acts as a precipitant by competing with water molecules, leading to the formation of protein crystals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2,4-pentanediol:
2,4-Dihydroxy-2-methylpentane: Another diol with similar chemical properties but different uses.
Uniqueness
2,4-o-Methylidenepentitol is unique due to its specific chiral structure and its ability to form stable hydrogen bonds. This makes it particularly useful in applications requiring precise molecular interactions, such as protein crystallography and enzyme studies.
Eigenschaften
CAS-Nummer |
5348-86-7 |
|---|---|
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
4,6-bis(hydroxymethyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(9)5(2-8)11-3-10-4/h4-9H,1-3H2 |
InChI-Schlüssel |
WLFLIAXIRHRXTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC(C(C(O1)CO)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



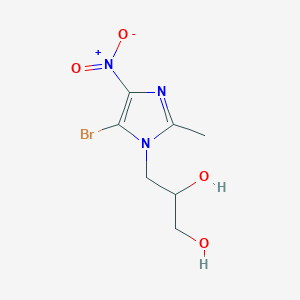
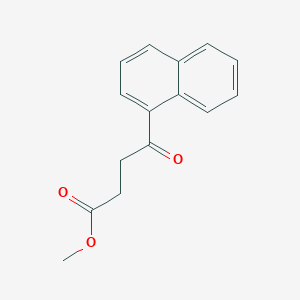
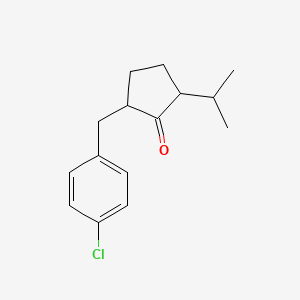
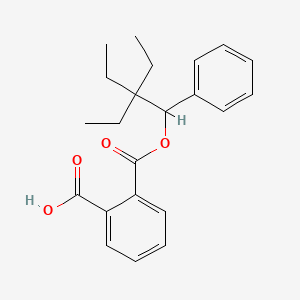
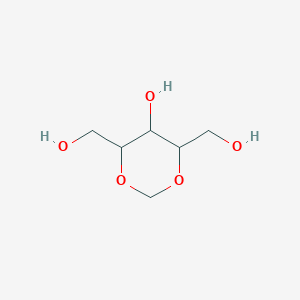
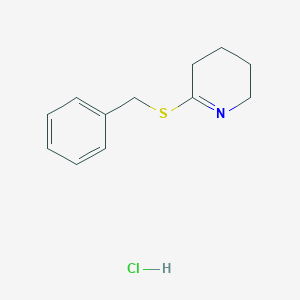
![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)
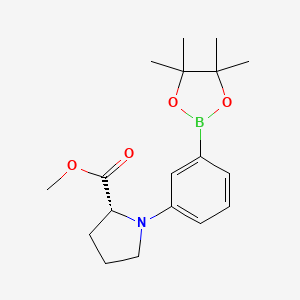
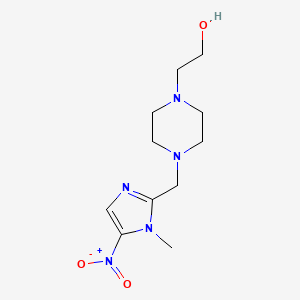
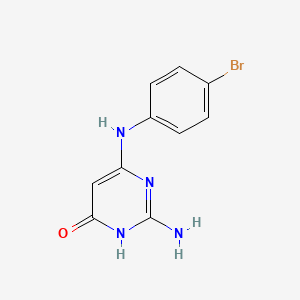
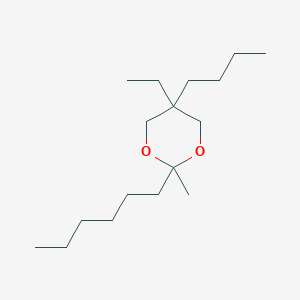
![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
